molecular formula C18H15F2N3OS2 B2587586 (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448125-87-8

(3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2587586
CAS No.: 1448125-87-8
M. Wt: 391.45
InChI Key: JZTUAQOHWTYOKW-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorinated phenyl, thiophene, thiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.

    Attachment of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole.

    Formation of the Piperazine Derivative: The piperazine ring can be synthesized by reacting piperazine with an appropriate acyl chloride or anhydride.

    Final Coupling: The final step involves coupling the piperazine derivative with the fluorinated phenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at the fluorinated phenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

(3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins and to develop new therapeutic strategies.

    Industrial Applications: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological pathways.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)thiazole Derivatives: Compounds with similar thiazole and fluorinated phenyl structures.

    Thiophene-Containing Piperazines: Compounds that feature both thiophene and piperazine moieties.

    Fluorinated Phenyl Piperazines: Compounds with fluorinated phenyl and piperazine structures.

Uniqueness

(3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is unique due to its combination of multiple pharmacophores, which may result in a broad spectrum of biological activities and potential therapeutic applications. The presence of both fluorinated phenyl and thiophene groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS2/c19-14-2-1-12(9-15(14)20)17(24)22-4-6-23(7-5-22)18-21-16(11-26-18)13-3-8-25-10-13/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTUAQOHWTYOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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